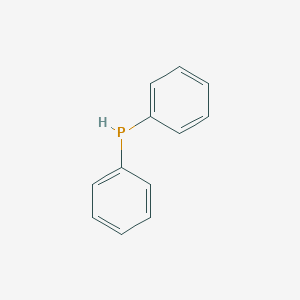

Difenilfosfina

Descripción general

Descripción

El hidróxido de sodio, comúnmente conocido como soda cáustica o lejía, es un compuesto inorgánico con la fórmula química NaOH. Es un sólido blanco, cristalino que es altamente soluble en agua, produciendo una fuerte reacción exotérmica. El hidróxido de sodio es una base fuerte y se utiliza ampliamente en diversos procesos industriales debido a su capacidad para neutralizar ácidos y su reactividad con muchas sustancias .

Aplicaciones Científicas De Investigación

El hidróxido de sodio tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como base fuerte en diversas reacciones químicas y como reactivo en valoraciones.

Biología: Se utiliza para desnaturalizar proteínas y ácidos nucleicos, y en la preparación de lisados celulares.

Medicina: Se utiliza en la producción de productos farmacéuticos y en el tratamiento de ciertas afecciones médicas, como las enfermedades por priones.

Industria: Se utiliza en la producción de papel, textiles, detergentes y diversos productos químicos.

Mecanismo De Acción

El hidróxido de sodio ejerce sus efectos a través de su fuerte alcalinidad. Puede descomponer proteínas y lípidos mediante la hidrólisis de enlaces peptídicos y enlaces éster, respectivamente. Esto lo hace efectivo en procesos como la saponificación y la desnaturalización de proteínas. El hidróxido de sodio también puede neutralizar ácidos reaccionando con iones hidrógeno para formar agua .

Análisis Bioquímico

Biochemical Properties

It is known that Diphenylphosphine can be deprotonated to give diphenylphosphide derivatives . These derivatives are nucleophiles, so they add to carbon – heteroatom double bonds .

Molecular Mechanism

It is known that Diphenylphosphine can undergo Michael-like addition to activated alkenes, providing products with which to produce phosphine ligands .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El hidróxido de sodio se puede preparar mediante varios métodos, que incluyen:

Proceso Leblanc: Este método histórico implica la reacción del carbonato de sodio con el hidróxido de calcio para producir hidróxido de sodio y carbonato de calcio.

Proceso Weldon: Este método implica la reacción del cloruro de sodio con el hidróxido de calcio.

Proceso Deacon: Este proceso implica la oxidación del ácido clorhídrico para producir cloro, que luego se utiliza para producir hidróxido de sodio.

Proceso Electrolítico: El método industrial más común para producir hidróxido de sodio es la electrólisis de salmuera (solución de cloruro de sodio) en el proceso cloroalcalino.

Métodos de Producción Industrial: El proceso electrolítico es el método industrial principal para producir hidróxido de sodio. En este proceso, una corriente eléctrica se hace pasar a través de una solución de salmuera, lo que hace que el cloruro de sodio se disocie en iones sodio y iones cloruro. Los iones sodio reaccionan con el agua para formar hidróxido de sodio, mientras que los iones cloruro forman gas cloro .

Tipos de Reacciones:

Reacciones de Neutralización: El hidróxido de sodio reacciona con los ácidos para formar agua y sales. Por ejemplo, reacciona con ácido clorhídrico para formar cloruro de sodio y agua.

Reacciones de Precipitación: El hidróxido de sodio reacciona con iones metálicos para formar hidróxidos metálicos insolubles. Por ejemplo, reacciona con cloruro de cobre (II) para formar hidróxido de cobre (II) y cloruro de sodio.

Reacciones de Saponificación: El hidróxido de sodio reacciona con grasas y aceites para producir glicerina y jabón.

Reactivos y Condiciones Comunes:

Ácidos: Ácido clorhídrico, ácido sulfúrico y ácido nítrico.

Sales Metálicas: Cloruro de cobre (II), cloruro de hierro (III) y sulfato de zinc.

Grasas y Aceites: Grasas animales y aceites vegetales.

Productos Principales Formados:

Sales: Cloruro de sodio, sulfato de sodio y nitrato de sodio.

Hidróxidos Metálicos: Hidróxido de cobre (II), hidróxido de hierro (III) e hidróxido de zinc.

Glicerina y Jabón: Producidos a partir de la saponificación de grasas y aceites .

Comparación Con Compuestos Similares

El hidróxido de sodio a menudo se compara con otros hidróxidos de metales alcalinos, como el hidróxido de potasio (KOH). Ambos compuestos son bases fuertes y tienen propiedades químicas similares, pero existen algunas diferencias:

Hidróxido de Potasio: Más soluble en agua y tiene un punto de ebullición más alto que el hidróxido de sodio. A menudo se utiliza en aplicaciones donde se requiere una mayor solubilidad, como en la producción de jabones líquidos y como electrolito en baterías alcalinas.

Hidróxido de Calcio: Menos soluble en agua y tiene una reactividad menor en comparación con el hidróxido de sodio. Se utiliza comúnmente en la construcción y el tratamiento de agua.

Hidróxido de Litio: Se utiliza en la producción de baterías de iones de litio y tiene una mayor solubilidad en disolventes orgánicos en comparación con el hidróxido de sodio .

Compuestos Similares:

- Hidróxido de potasio (KOH)

- Hidróxido de calcio (Ca(OH)₂)

- Hidróxido de litio (LiOH)

- Hidróxido de magnesio (Mg(OH)₂)

La combinación única de fuerte basicidad, alta reactividad y amplia gama de aplicaciones del hidróxido de sodio lo convierte en un compuesto esencial en diversos campos de la ciencia y la industria.

Propiedades

IUPAC Name |

diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAYUJZHTULNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)PC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232076 | |

| Record name | Diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with strong unpleasant odor; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Diphenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

829-85-6 | |

| Record name | Diphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9B5T7O7ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

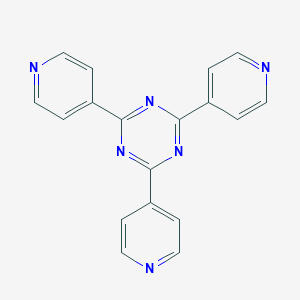

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

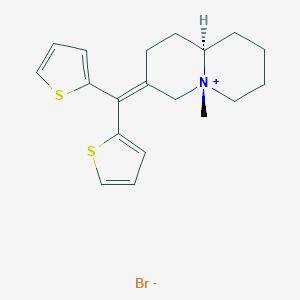

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diphenylphosphine?

A1: The molecular formula of diphenylphosphine is (C6H5)2PH, and its molecular weight is 186.20 g/mol.

Q2: What are the characteristic spectroscopic features of diphenylphosphine?

A2: Diphenylphosphine exhibits characteristic signals in various spectroscopic techniques. In 31P NMR, it typically shows a resonance signal around -40 ppm relative to H3PO4. 1H and 13C NMR provide valuable information about the phenyl rings and the P-H bond.

Q3: Is diphenylphosphine air-stable?

A3: Diphenylphosphine is sensitive to air and moisture, readily undergoing oxidation to diphenylphosphine oxide. [] Therefore, it should be handled and stored under an inert atmosphere, preferably nitrogen or argon.

Q4: How does the presence of a diphenylphosphine oxide group affect the properties of polymers?

A4: Incorporating diphenylphosphine oxide groups into polymers, such as polyimides, can enhance their atomic oxygen resistance. [] Additionally, the diphenylphosphine oxide group can influence the solubility and thermal properties of the polymer. []

Q5: What type of reactions is diphenylphosphine commonly used in?

A5: Diphenylphosphine acts as a nucleophile in various reactions, including additions to carbonyl groups (Pudovik reaction) and substitutions with alkyl halides. It is also a valuable ligand in transition-metal-catalyzed reactions.

Q6: How does the structure of a phosphine ligand affect the stereoselectivity of a cobalt-catalyzed polymerization of 1,3-butadiene?

A6: The steric hindrance of the phosphine ligand significantly impacts the syndiotacticity of the resulting polybutadiene. Bulkier phosphine ligands, such as tert-butyl(diphenyl)phosphine, tend to increase the syndiotacticity. []

Q7: Can diphenylphosphine be used in asymmetric catalysis?

A7: Yes, chiral (aminoalkyl)diphenylphosphine ligands coordinated to cobalt(III) have been investigated for their potential in asymmetric catalysis. []

Q8: How can palladium catalysts be used to form carbon-phosphorus bonds with diphenylphosphine?

A8: Palladium catalysts, especially those ligated with bulky, electron-rich diphosphines, efficiently promote the coupling of diphenylphosphine with ortho-substituted aryl bromides, forming carbon-phosphorus bonds. []

Q9: Have computational methods been used to study diphenylphosphine and its reactions?

A9: Yes, density functional theory (DFT) calculations have been employed to study the reactivity of diphenylphosphine derivatives, such as in the determination of activation energies for fluxional processes in metal complexes. []

Q10: How do substituents on the phenyl rings of diphenylphosphine affect its reactivity?

A10: Electron-donating groups on the phenyl rings generally increase the nucleophilicity of the phosphorus atom in diphenylphosphine, while electron-withdrawing groups decrease it. [] This electronic influence can affect reaction rates and yields.

Q11: How does the size and nature of the substituent at the phosphorus atom influence the reactivity of diphenylphosphine derivatives?

A11: Bulky substituents at the phosphorus center can hinder reactions or influence the regioselectivity of additions, as observed in the reactions of diphenyl(trimethylsilylmethyl)phosphine with carbonyl compounds. []

Q12: How can the stability of diphenylphosphine be enhanced during storage?

A12: Storing diphenylphosphine under an inert atmosphere, such as nitrogen or argon, and at low temperatures helps prevent oxidation and hydrolysis. []

Q13: Are there any specific safety concerns associated with handling diphenylphosphine?

A13: Yes, diphenylphosphine is corrosive and can release toxic diphenylphosphine upon contact with moisture. [] It should be handled with appropriate safety precautions, including the use of gloves, goggles, and working in a well-ventilated area.

Q14: What are some areas of active research involving diphenylphosphine and its derivatives?

A14: Current research interests include:

- Developing new catalytic applications for diphenylphosphine and its metal complexes, particularly in asymmetric synthesis. []

- Exploring the use of diphenylphosphine-containing ligands in supramolecular chemistry and materials science. []

- Investigating the biological activity of diphenylphosphine derivatives, although this area is less explored. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)